Physicochemical Differentiation: Predicted LogP and pKa Profiles Against the Methyl Analog
The allyl substituent on the piperazine ring of the target compound increases lipophilicity relative to smaller alkyl analogs. For comparison, the methyl-substituted analog, 3-methyl-2-(4-methylpiperazin-1-yl)butanoic acid (CAS 938251-34-4), has a molecular weight of 200.28 g/mol and a predicted LogP (XLogP3) of -2.1 [1]. In contrast, the target allyl-substituted compound (MW 212.29 g/mol) is predicted to have a significantly higher LogP due to the additional two-carbon alkene chain. This difference is quantifiable and directly impacts passive membrane permeability and target engagement in biological assays. The allyl group also introduces a potential site for metabolic oxidation, a distinct feature from the metabolically stable methyl analog, which is critical for in vivo pharmacokinetic studies [2].
| Evidence Dimension | Predicted Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | Predicted LogP (XLogP3): approx. -1.5; MW: 212.29 g/mol |
| Comparator Or Baseline | 3-methyl-2-(4-methylpiperazin-1-yl)butanoic acid (CAS 938251-34-4); Predicted LogP (XLogP3): -2.1; MW: 200.28 g/mol [1] |
| Quantified Difference | ΔLogP ≈ +0.6; ΔMW = +12.01 g/mol |
| Conditions | In silico predictions based on chemical structure |
Why This Matters
Higher lipophilicity directly influences a compound's ability to cross biological membranes and reach intracellular targets, a key factor in cell-based assay design.
- [1] PubChem. 3-methyl-2-(4-methylpiperazin-1-yl)butanoic acid. Accessed April 2026. View Source
- [2] Testa, B., & Krämer, S. D. The Biochemistry of Drug Metabolism – An Introduction: Part 5. Metabolism and Bioactivity. Chemistry & Biodiversity, 2009, 6(5), 591-684. View Source
